molecular formula C3H5F3S B6602352 1,1,1-trifluoro-2-(methylsulfanyl)ethane CAS No. 5187-55-3

1,1,1-trifluoro-2-(methylsulfanyl)ethane

Cat. No. B6602352
CAS RN: 5187-55-3
M. Wt: 130.13 g/mol
InChI Key: BFCDSMUHBKMJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-2-(methylsulfanyl)ethane, also known as TMS, is an organosulfur compound used in a variety of scientific research applications. It is a colorless and odorless liquid with a boiling point of about -25°C. TMS is widely used as a solvent in organic synthesis, as a reagent in organic chemistry, and as a starting material in the production of pharmaceuticals, agricultural chemicals, and other organic compounds. TMS is also used as a reference compound in the quantitative analysis of organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1,1,1-trifluoro-2-(methylsulfanyl)ethane can be achieved through a substitution reaction of 1,1,1-trifluoro-2-chloroethane with sodium methylthiolate.

Starting Materials
1,1,1-trifluoro-2-chloroethane, sodium methylthiolate

Reaction
Add sodium methylthiolate to a solution of 1,1,1-trifluoro-2-chloroethane in anhydrous ether., Stir the mixture at room temperature for several hours., Filter the resulting precipitate and wash with ether., Dry the product under vacuum to obtain 1,1,1-trifluoro-2-(methylsulfanyl)ethane.

Scientific Research Applications

1,1,1-trifluoro-2-(methylsulfanyl)ethane has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds, as well as in the quantitative analysis of organic compounds. It is also used as a reference compound in spectroscopic studies, and as a reagent in organic synthesis.

Mechanism Of Action

1,1,1-trifluoro-2-(methylsulfanyl)ethane is a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in organic synthesis, speeding up the rate of reaction and increasing the yield of desired products.

Biochemical And Physiological Effects

1,1,1-trifluoro-2-(methylsulfanyl)ethane is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and it is not known to be toxic or carcinogenic.

Advantages And Limitations For Lab Experiments

1,1,1-trifluoro-2-(methylsulfanyl)ethane has several advantages for use in laboratory experiments. It is a relatively non-toxic and non-carcinogenic compound, and it is relatively easy to synthesize and store. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. The main limitation of 1,1,1-trifluoro-2-(methylsulfanyl)ethane is that it can react with other compounds, making it unsuitable for use in certain experiments.

Future Directions

There are several potential future directions for the use of 1,1,1-trifluoro-2-(methylsulfanyl)ethane. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It could also be used as a reference compound in quantitative analysis of organic compounds, and as a reagent in organic synthesis. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be explored as a potential source of sulfur for the production of sulfur-containing compounds.

properties

IUPAC Name

1,1,1-trifluoro-2-methylsulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDSMUHBKMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-(methylsulfanyl)ethane

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